molecular formula C12H16O2 B1277133 5-(tert-Butyl)-2-methoxybenzaldehyde CAS No. 85943-26-6

5-(tert-Butyl)-2-methoxybenzaldehyde

Cat. No. B1277133
CAS RN: 85943-26-6
M. Wt: 192.25 g/mol
InChI Key: OBYAZZBWVOYPRX-UHFFFAOYSA-N
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Description

“5-(tert-Butyl)-2-methoxybenzaldehyde” is a chemical compound. The tert-butyl group in the compound is a four-carbon alkyl radical or substituent group with a general chemical formula −C4H9 . The methoxy group (−OCH3) is an alkoxy group, a type of ether with a methyl group attached to an oxygen atom .


Synthesis Analysis

The synthesis of compounds with tert-butyl groups can be achieved through various chemical reactions. For instance, tert-butyl groups can be attached to large proteins or complexes for analysis of presynaptic complexes involved in neurotransmitter release . The tert-butyl group can be attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group can be analyzed using various techniques such as NMR spectroscopy . The tert-butyl group, containing three chemically identical methyl groups, exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .


Chemical Reactions Analysis

The tert-butyl group can participate in various chemical reactions. For example, the released tert-butyl carbocation can be subsequently deprotonated by anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group can be determined using various analytical techniques. For instance, the molecular weight of a compound with a tert-butyl group can be determined .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-(tert-Butyl)-2-methoxybenzaldehyde can be used as a building block in the synthesis of more complex organic molecules. It holds immense potential in scientific research, with its unique properties making it a versatile tool for various applications, from catalysis to pharmaceutical synthesis.

2. Preparation of Sterically Hindered Sulfonated Catechol The compound can be used in the preparation of the sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid . This is achieved by the direct sulfonation of 4-tert-butylcatechol, by concentrated sulfuric acid .

Energy Storage

Catechols and their derivatives, including 5-(tert-Butyl)-2-methoxybenzaldehyde, attract great scientific interest due to the broad spectrum of their functional properties, including complexation, redox behavior, association ability, and antioxidant activity . They are considered to be a promising energy storage compound in different types of electrochemical power sources, such as metal-ion batteries or redox flow batteries .

Optical Brightener

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound that can be derived from 5-(tert-Butyl)-2-methoxybenzaldehyde, is used as an optical brightener which converts UV light into visible light .

Fluorescent Brightener

The same derivative is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Safety and Hazards

Safety and hazards associated with a compound with a tert-butyl group can vary depending on the specific compound. For instance, tert-butyl acrylate is classified as a flammable liquid and vapor, and it is harmful if swallowed or in contact with skin .

Future Directions

The future directions in the research and application of compounds with tert-butyl groups are vast. For instance, research is being conducted on the use of tert-butyl groups in the study of large biomolecular assemblies of limited stability and/or solubility .

properties

IUPAC Name

5-tert-butyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYAZZBWVOYPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424613
Record name 5-tert-butyl-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85943-26-6
Record name 5-tert-butyl-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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